![molecular formula C22H23ClN2O5 B270884 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270884.png)
2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the inhibition of various enzymes and pathways involved in cell proliferation and inflammation. It has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce the expression of various pro-apoptotic genes, leading to the death of cancer cells.
Biochemical and physiological effects:
2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to exhibit significant biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of bacteria and viruses. Additionally, it has been shown to possess low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of new drugs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its high potency and selectivity towards cancer cells. Additionally, it has been found to possess low toxicity, making it a safer alternative to traditional chemotherapy drugs. However, one of the limitations of using this compound is its relatively complex synthesis method, which may limit its availability and accessibility for research purposes.
Zukünftige Richtungen
There are several future directions for the research and development of 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the mechanism of action and potential applications of this compound in other fields such as anti-bacterial and anti-viral therapy. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound as a potential anti-cancer drug.
Synthesemethoden
The synthesis of 2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 5-chloro-2-methoxyaniline with 2-oxo-2-phenylethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate in the presence of a catalyst. The reaction results in the formation of the desired compound, which can be purified by various techniques such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit significant anti-cancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to possess anti-inflammatory, anti-bacterial, and anti-viral properties, making it a promising candidate for the development of new drugs.
Eigenschaften
Produktname |
2-(5-Chloro-2-methoxyanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
---|---|
Molekularformel |
C22H23ClN2O5 |
Molekulargewicht |
430.9 g/mol |
IUPAC-Name |
[2-(5-chloro-2-methoxyanilino)-2-oxoethyl] 1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C22H23ClN2O5/c1-13-6-14(2)8-17(7-13)25-11-15(9-21(25)27)22(28)30-12-20(26)24-18-10-16(23)4-5-19(18)29-3/h4-8,10,15H,9,11-12H2,1-3H3,(H,24,26) |
InChI-Schlüssel |
NZDGLIQYAZTUAC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=C(C=CC(=C3)Cl)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.